molecular formula CH5ClN6 B1463555 5-Hydrazino-1H-tetrazole hydrochloride CAS No. 40925-73-3

5-Hydrazino-1H-tetrazole hydrochloride

Cat. No. B1463555
CAS RN: 40925-73-3
M. Wt: 136.54 g/mol
InChI Key: NYYZURNITVBPJN-UHFFFAOYSA-N
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Description

5-Hydrazino-1H-tetrazole hydrochloride is a nitrogen-rich compound that has been synthesized and studied for its potential as a high-density energetic material . It is characterized by the presence of a 5-hydrazino-1H-tetrazolium cation . The incorporation of hydrazino groups into a heterocyclic ring increases the heat of formation and overall nitrogen content of the entire molecule .


Synthesis Analysis

The synthesis of 5-Hydrazino-1H-tetrazole hydrochloride involves the use of nitrogen-rich anions and the 5-hydrazino-1H-tetrazolium cation . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .


Molecular Structure Analysis

The molecular structure of 5-Hydrazino-1H-tetrazole hydrochloride is characterized by extensive hydrogen bonding interactions between the cations and anions, forming a complex 3D network . This contributes greatly to the high density of the 5-hydrazinotetrazolium salts .


Chemical Reactions Analysis

The chemical reactions involving 5-Hydrazino-1H-tetrazole hydrochloride are characterized by the formation of high-density energetic salts . The reaction of sodium azide with nitriles to give 1H-tetrazoles is a key step in the synthesis of these compounds .


Physical And Chemical Properties Analysis

5-Hydrazino-1H-tetrazole hydrochloride exhibits reasonable physical properties, such as good thermal stability (Td = 173.7–198.6 °C), reasonable impact sensitivities (IS = 4–40 J), and excellent specific impulses (Isp = 196.1–288.7 s) .

Safety And Hazards

While specific safety and hazard information for 5-Hydrazino-1H-tetrazole hydrochloride is not available in the retrieved papers, it is generally advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for the study of 5-Hydrazino-1H-tetrazole hydrochloride could involve further exploration of its potential as a high-density energetic material . Additionally, more research could be conducted to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.

properties

IUPAC Name

2H-tetrazol-5-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N6.ClH/c2-3-1-4-6-7-5-1;/h2H2,(H2,3,4,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYZURNITVBPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydrazino-1H-tetrazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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